N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-hydroxy-4-methoxybenzamide
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Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-hydroxy-4-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isochromenyl group and a benzamide moiety. The presence of hydroxy and methoxy functional groups further enhances its chemical reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-hydroxy-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromene Derivative: The initial step involves the synthesis of the isochromene derivative through a cyclization reaction of an appropriate precursor.
Attachment of Benzamide Moiety: The isochromene derivative is then reacted with a benzamide precursor under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide
- (3,4-Dihydro-1H-isochromen-1-ylmethyl)amine
Uniqueness
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential applications. Its structural features distinguish it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-hydroxy-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-13-6-7-15(16(20)10-13)18(21)19-11-17-14-5-3-2-4-12(14)8-9-23-17/h2-7,10,17,20H,8-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBVYFRIOIMZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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